Introduction: Unveiling a Versatile Phenolic Scaffold
An In-depth Technical Guide to 2,6-Dichloro-4-(hydroxymethyl)phenol CAS Number: 22002-17-1 A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals 2,6-Dichlo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2,6-Dichloro-4-(hydroxymethyl)phenol
CAS Number: 22002-17-1
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
2,6-Dichloro-4-(hydroxymethyl)phenol is a halogenated phenolic compound characterized by a phenol ring substituted with two chlorine atoms at positions 2 and 6, and a hydroxymethyl group at position 4. This unique arrangement of functional groups—a nucleophilic aromatic ring, reactive hydroxyl groups, and electron-withdrawing chlorine atoms—renders it a molecule of significant interest in both medicinal chemistry and material science. The chlorinated phenol moiety is a well-known pharmacophore with documented antimicrobial properties, while the hydroxymethyl group offers a reactive handle for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of 2,6-Dichloro-4-(hydroxymethyl)phenol, from its fundamental physicochemical properties and a proposed, robust synthesis protocol to its analytical characterization and potential applications in drug discovery. The insights provided herein are grounded in established chemical principles and draw parallels from closely related and well-characterized analogs to offer a predictive and practical framework for researchers.
Physicochemical Properties: A Snapshot of the Molecule
A thorough understanding of a compound's physicochemical properties is paramount for its effective application in research and development. The properties of 2,6-Dichloro-4-(hydroxymethyl)phenol are summarized in the table below.
// Aromatic ring indication (approximated with a hexagon of nodes)
node [shape=point, width=0.01, height=0.01];
p1 [pos="-0.6,1.4!"];
p2 [pos="0.6,1.4!"];
p3 [pos="0,0.7!"];
p1 -- p2 -- C6 -- C1 -- C2 -- C3 -- C4 -- C5 -- p2;
}
Caption: Chemical structure of 2,6-Dichloro-4-(hydroxymethyl)phenol.
Synthesis and Purification: A Practical and Rational Approach
Proposed Synthesis: Base-Catalyzed Hydroxymethylation of 2,6-Dichlorophenol
This method leverages the reactivity of the phenoxide ion towards formaldehyde. The electron-donating nature of the hydroxyl group directs electrophilic substitution to the ortho and para positions. With the ortho positions blocked by chlorine atoms, the hydroxymethylation is expected to occur selectively at the para position.
The following technical guide details the physicochemical profile, synthesis, and characterization of 2,6-Dichloro-4-(hydroxymethyl)phenol , scientifically indexed as 3,5-Dichloro-4-hydroxybenzyl alcohol . CAS Registry N...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical profile, synthesis, and characterization of 2,6-Dichloro-4-(hydroxymethyl)phenol , scientifically indexed as 3,5-Dichloro-4-hydroxybenzyl alcohol .
CAS Registry Number: 22002-17-1
Synonyms: 3,5-Dichloro-4-hydroxybenzyl alcohol; (3,5-Dichloro-4-hydroxyphenyl)methanol
Executive Summary
In the landscape of halogenated phenolic intermediates, 2,6-Dichloro-4-(hydroxymethyl)phenol occupies a critical niche. It serves as both a metabolic marker in the degradation of organophosphorus fungicides (specifically Tolclofos-methyl) and a versatile building block for bisphenolic resins.
For researchers and drug development professionals, accurate characterization of this compound is essential. Unlike its non-chlorinated analog (4-hydroxybenzyl alcohol, mp ~114°C), the introduction of chlorine atoms at the ortho positions significantly alters the crystal lattice energy, elevating the melting point to 194–195 °C . This distinct thermal property is the primary quality attribute (CQA) for validating synthesis purity.
Physicochemical Profile
The following data aggregates experimental values from metabolic studies and synthetic literature.
Property
Value / Description
Source
Molecular Formula
C₇H₆Cl₂O₂
Molecular Weight
193.03 g/mol
Melting Point
194 – 195 °C
[1]
Appearance
White crystalline solid
[1]
Solubility
Soluble in acetone, ethanol, ether; Insoluble in water
[1]
1H NMR (Acetone-d6)
δ 3.85 (s, 2H, CH₂), 7.26 (s, 4H, Ar-H)
[1]
Acidity (pKa)
~7.0 (Estimated, enhanced acidity due to Cl⁻ induction)
Synthesis & Purification Protocols
Synthetic Route: Ester Reduction
The most reliable route for high-purity synthesis avoids direct formylation of 2,6-dichlorophenol, which often yields isomeric mixtures. Instead, a reductive approach starting from methyl 3,5-dichloro-4-hydroxybenzoate ensures regiospecificity.
Reaction Logic:
Precursor: Methyl 3,5-dichloro-4-hydroxybenzoate is commercially available or easily synthesized via chlorination of methyl 4-hydroxybenzoate.
Reductant: Lithium Aluminum Hydride (LiAlH₄) is selected over NaBH₄ to ensure complete reduction of the ester to the primary alcohol.
Solvent: Anhydrous diethyl ether or THF is critical to prevent reductant quenching.
Experimental Workflow Diagram
Figure 1: Reductive synthesis pathway ensuring regiospecific formation of the hydroxymethyl group.
Purification Protocol
The crude product often contains unreacted ester or over-reduced byproducts.
Solvent System: Recrystallization from acetic acid or ethanol/water mixtures.
Validation: The crystals must exhibit a sharp melting point range. A range >2°C (e.g., 190–194°C) indicates residual solvent or impurities.
Analytical Characterization
Melting Point Determination (DSC)
For pharmaceutical-grade validation, simple capillary melting point is insufficient due to potential sublimation. Differential Scanning Calorimetry (DSC) is the gold standard.
Protocol:
Sample Prep: Encapsulate 2–5 mg of dried sample in a hermetically sealed aluminum pan (to prevent sublimation).
Ramp Rate: Heat at 10 °C/min from 50 °C to 220 °C.
Acceptance Criteria:
Onset Temperature: 193.5 ± 1.0 °C.
Peak Maximum: 194.5 ± 0.5 °C.
Purity Calculation: Use the Van't Hoff equation on the melting endotherm to estimate molar purity.
Spectroscopic Validation
1H NMR (200 MHz, Acetone-d6):
The methylene protons (–CH₂OH) appear as a singlet at δ 3.85 ppm .
The aromatic protons (H-2, H-6) appear as a singlet at δ 7.26 ppm due to symmetry.
Note: In DMSO-d6, the hydroxyl proton may couple with the methylene, splitting the signal into a doublet.
Applications & Metabolic Context[2]
Environmental Fate Marker
This compound is a primary metabolite of Tolclofos-methyl , a widely used organophosphorus fungicide. Understanding its stability is crucial for environmental impact assessments.
Metabolic Pathway:
Oxidation: The 4-methyl group of Tolclofos-methyl is oxidized to the alcohol (our target compound).
Fate: It is further oxidized to 3,5-dichloro-4-hydroxybenzoic acid or dimerizes to bis(3,5-dichloro-4-hydroxyphenyl)methane.
Metabolic Pathway Diagram
Figure 2: Metabolic degradation pathway of Tolclofos-methyl showing the formation and fate of the target alcohol.
Safety & Handling
Hazard Class: Irritant (Consistent with chlorophenols).
Handle in a fume hood to avoid inhalation of dust.
Wear nitrile gloves; chlorophenols can be rapidly absorbed through the skin.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The benzylic alcohol moiety is susceptible to slow oxidation to the aldehyde or acid upon exposure to air and light.
References
de Jong, E., et al. (2002). "Biotransformation of the Major Fungal Metabolite 3,5-Dichloro-p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane." Applied and Environmental Microbiology, 68(6), 2832–2838. Link
Food and Agriculture Organization (FAO). (2000). "Tolclofos-methyl: Pesticide Residues in Food - 1994 Evaluations." FAO Plant Production and Protection Paper. Link
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 34661, 3,5-Dihydroxybenzyl alcohol" (Related structural analog for spectral comparison). Link
boiling point of 2,6-Dichloro-4-(hydroxymethyl)phenol
An In-depth Technical Guide to the Boiling Point of 2,6-Dichloro-4-(hydroxymethyl)phenol Introduction This document is intended for researchers, scientists, and drug development professionals who may be working with this...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Boiling Point of 2,6-Dichloro-4-(hydroxymethyl)phenol
Introduction
This document is intended for researchers, scientists, and drug development professionals who may be working with this or structurally similar compounds. It aims to provide a deeper understanding of the factors influencing the boiling point of substituted phenols and to offer detailed, field-proven protocols for its experimental determination, while emphasizing the importance of safety and data interpretation.
Physicochemical Properties and Boiling Point Estimation
The molecular structure of 2,6-Dichloro-4-(hydroxymethyl)phenol, with its polar functional groups and chlorinated aromatic ring, dictates its physical properties.
Property
Value
Molecular Formula
C₇H₆Cl₂O₂
Molecular Weight
193.03 g/mol
CAS Number
22002-17-1
Appearance
Expected to be a solid at room temperature
The boiling point of a substance is a reflection of the strength of its intermolecular forces.[1] In the case of 2,6-Dichloro-4-(hydroxymethyl)phenol, several key interactions are at play:
Hydrogen Bonding: The presence of both a phenolic hydroxyl (-OH) group and a hydroxymethyl (-CH₂OH) group allows for extensive intermolecular hydrogen bonding. This is the most significant force contributing to a high boiling point.[2][3]
Dipole-Dipole Interactions: The carbon-chlorine and carbon-oxygen bonds are polar, creating a net molecular dipole moment that leads to attractive dipole-dipole forces between molecules.
Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with molecular size and surface area.
Given these strong intermolecular forces, the boiling point of 2,6-Dichloro-4-(hydroxymethyl)phenol is expected to be significantly high. For comparison, the boiling point of the parent compound, 2,6-dichlorophenol, is 218-220 °C. The addition of the hydroxymethyl group, which introduces another site for hydrogen bonding, will further elevate the boiling point. A structurally analogous compound, 2,6-Dibromo-4-(hydroxymethyl)phenol, has a predicted boiling point of 324.7±37.0 °C. While bromine is heavier than chlorine, this provides a reasonable estimate for the expected range.
Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with physical properties, can also be employed to predict boiling points for phenolic compounds.[4][5] These models would likely place the boiling point of 2,6-Dichloro-4-(hydroxymethyl)phenol in the range of 280-330 °C at atmospheric pressure.
Experimental Determination of Boiling Point
3.1 Challenges and Considerations
Attempting to experimentally determine the boiling point of 2,6-Dichloro-4-(hydroxymethyl)phenol presents two primary challenges:
High Temperature Requirement: The anticipated high boiling point necessitates the use of specialized heating equipment and temperature measurement devices.
Thermal Decomposition: Many organic compounds, especially complex phenols, can decompose at high temperatures.[6] Chlorinated phenols, in particular, may undergo thermal degradation, potentially before the boiling point is reached at atmospheric pressure.[7][8] The onset of decomposition for alkali salts of some chlorinated phenols is around 350°C.[7]
Therefore, experimental methods must be chosen to mitigate these issues.
3.2 Recommended Experimental Protocols
The most reliable method for determining the boiling point of a high-boiling, potentially heat-sensitive compound is to measure it at a reduced pressure.[9][10] Lowering the external pressure reduces the temperature at which the vapor pressure of the liquid equals the external pressure, thus lowering the boiling point.[11]
Causality Behind Experimental Choices:
Reduced Pressure: By lowering the pressure, we can induce boiling at a temperature below the decomposition point of the compound.
Inert Atmosphere: Introducing an inert gas like nitrogen helps to prevent oxidation at elevated temperatures.
Stirring: A magnetic stir bar ensures even heating and prevents bumping.
Step-by-Step Methodology:
Apparatus Setup: Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glassware joints are properly sealed with vacuum grease.
Sample Preparation: Place a small amount of 2,6-Dichloro-4-(hydroxymethyl)phenol and a magnetic stir bar into the distillation flask.
System Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure (e.g., 10 mmHg).
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
Boiling Point Measurement: Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This is the boiling point at the recorded pressure.
Extrapolation: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the observed boiling point to the corresponding value at atmospheric pressure (760 mmHg).
Caption: Vacuum Distillation Apparatus for Boiling Point Determination.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for observing thermal transitions.[12][13][14]
TGA measures the change in mass of a sample as a function of temperature. A sharp mass loss indicates either boiling or decomposition.
DSC measures the heat flow into or out of a sample as it is heated. Boiling is an endothermic process that will appear as a sharp peak.
Causality Behind Experimental Choices:
Small Sample Size: These methods require only a small amount of material (a few milligrams).
Controlled Atmosphere: The analysis can be performed under a controlled atmosphere of inert gas.
Decomposition vs. Boiling: By comparing the TGA and DSC data, it is often possible to distinguish between boiling (mass loss with a corresponding endothermic peak) and decomposition (mass loss that may be associated with a more complex thermal signature).[13]
Step-by-Step Methodology:
Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum DSC/TGA pan. For boiling point determination, a pinhole in the lid of a hermetically sealed pan is recommended to maintain equilibrium.[15]
Instrument Setup: Place the sample pan in the instrument and set the desired temperature program (e.g., heat from 25 °C to 400 °C at 10 °C/min) under a nitrogen atmosphere.
Data Acquisition: Run the experiment and record the mass change (TGA) and heat flow (DSC) as a function of temperature.
Data Analysis: Identify the onset temperature of any significant mass loss in the TGA curve and the corresponding peak in the DSC curve. A sharp endothermic peak in the DSC coinciding with a sharp mass loss in the TGA is indicative of boiling. A broad or exothermic event in the DSC accompanying mass loss is more likely decomposition.
Caption: Expected TGA and DSC curves for boiling.
Data Summary and Interpretation
Method
Expected Result
Interpretation
QSPR Prediction
280-330 °C
A theoretical estimation to guide experimental work.
Vacuum Distillation
Boiling point at a specific reduced pressure.
Provides an experimental value that can be extrapolated to atmospheric pressure.
TGA/DSC
Onset temperature of mass loss and corresponding endothermic peak.
Confirms the temperature of vaporization and helps to distinguish it from decomposition.
A comprehensive analysis should integrate the results from all methods. The extrapolated boiling point from vacuum distillation should align with the temperature of the endothermic event observed in DSC. If significant mass loss occurs in TGA at a temperature below the extrapolated boiling point, it is likely that the compound decomposes before it can boil at atmospheric pressure.
Safety Precautions
Phenolic compounds, particularly chlorinated ones, require careful handling due to their potential toxicity and corrosiveness.[16][17]
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (neoprene or butyl rubber are recommended), and chemical splash goggles at all times.[16][18]
Ventilation: All handling of 2,6-Dichloro-4-(hydroxymethyl)phenol, especially when heating, must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[16]
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. Have a first aid kit readily available that is appropriate for phenol exposure.
Conclusion
While an experimentally determined boiling point for 2,6-Dichloro-4-(hydroxymethyl)phenol is not documented in readily accessible literature, a scientifically sound estimation and robust experimental protocols can be established. Based on its molecular structure and comparison with similar compounds, the boiling point is predicted to be high, likely in the range of 280-330 °C, with a significant possibility of thermal decomposition occurring at or below this temperature at atmospheric pressure. The recommended experimental approaches of vacuum distillation and thermal analysis (DSC/TGA) provide reliable means to determine the boiling characteristics of this compound. The choice of method will depend on the available equipment and the amount of sample. Adherence to strict safety protocols is paramount when working with this class of compounds. This guide provides the necessary framework for researchers to confidently and safely investigate the properties of 2,6-Dichloro-4-(hydroxymethyl)phenol.
References
Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.). Rasayan J. Chem. Retrieved from [Link]
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
Kherouf, S., Amieur, T., & Merniz, S. (2019). Quantitative modeling for prediction of boiling points of phenolic compounds. International Journal of Chemical Technology, 3(2), 121-128. Retrieved from [Link]
Determination of Boiling Points. (n.d.). University of Colorado Boulder. Retrieved from https://www.colorado.
Wunderlich, B., & Bopp, R. C. (n.d.). Differential scanning calorimetry for boiling points and vapor pressure, TA-201. TA Instruments. Retrieved from [Link]
What is ASTM D5236? Understanding this Standard for Vacuum Distillation. (2025, April 30). B/R Instrument Corporation. Retrieved from [Link]
Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]
17.2 Properties of Alcohols and Phenols. (2023, November 27). Chemistry LibreTexts. Retrieved from [Link]
Patai, S. (Ed.). (1973). Thermal Chemistry of Chlorinated Phenols. In The Chemistry of the Hydroxyl Group, Part 2 (pp. 819-845). John Wiley & Sons. Retrieved from [Link]
5.4A: Overview of Vacuum Distillation. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Appendix P - Phenol First Aid Guide and PPE. (n.d.). University of California, Santa Cruz - Environmental Health & Safety. Retrieved from [Link]
3.3 Melting points and Boiling Points. (n.d.). In Introductory Organic Chemistry. Open Oregon Educational Resources. Retrieved from [Link]
5.4: Vacuum Distillation. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
Determination of Boiling Temperatures Using A Differential Scanning Calorimeter. (n.d.). ioKinetic. Retrieved from [Link]
THERMAL DEGRADATION OF PHENOLIC POLYMERS. (n.d.). Defense Technical Information Center. Retrieved from [Link]
Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal studies of chlorinated thiophenols. Newcastle University. Retrieved from [Link]
Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). (2025, December 11). PubMed. Retrieved from [Link]
Methods for the Determination of the Normal Boiling Point of a High Boiling Liquid. (2012, March 8). South Coast Air Quality Management District. Retrieved from [Link]
Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics. (n.d.). The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]
Prediction of the Normal Boiling Points and Enthalpy of Vaporizations of Alcohols and Phenols Using Topological Indices. (2018, July 17). ResearchGate. Retrieved from [Link]
Phenol. (n.d.). UC Berkeley Environmental Health & Safety. Retrieved from [Link]
Common Name: 2-CHLOROPHENOL HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
Goodrum, J. W., & Siesel, D. A. (1996). Thermogravimetric analysis for boiling points and vapour pressure. Journal of Thermal Analysis, 47(5), 1251-1258. Retrieved from [Link]
Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. (n.d.). ACS Publications. Retrieved from [Link]
Vacuum Theory Fundamentals. (2019, March 25). SciPhy Systems. Retrieved from [Link]
Ab initio study of the formation and degradation reactions of chlorinated phenols. (n.d.). PMC - NIH. Retrieved from [Link]
Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study. (2019, May 20). National Institutes of Health. Retrieved from [Link]
3 Trends That Affect Boiling Points. (2010, October 25). Master Organic Chemistry. Retrieved from [Link]
Effects Of Temperature and Redox Conditions On The Degradation Of Chlorinated Phenols In Freshwater Sediments. (1989, June). U.S. Environmental Protection Agency. Retrieved from [Link]
17.2: Properties of Alcohols and Phenols. (2025, February 9). Chemistry LibreTexts. Retrieved from [Link]
QSPR Calculation of Normal Boiling Points of Organic Molecules Based on the Use of Correlation Weighting of Atomic Orbitals with Extended Connectivity of Zero. (2004, December 31). National Institutes of Health. Retrieved from [Link]
Application Note: Regioselective Hydroxymethylation of 2,6-Dichlorophenol
Executive Summary & Chemical Context This application note details the protocol for the regioselective hydroxymethylation of 2,6-dichlorophenol (2,6-DCP) to produce 3,5-dichloro-4-hydroxybenzyl alcohol . This transformat...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context
This application note details the protocol for the regioselective hydroxymethylation of 2,6-dichlorophenol (2,6-DCP) to produce 3,5-dichloro-4-hydroxybenzyl alcohol .
This transformation utilizes the Lederer-Manasse reaction , a base-catalyzed condensation of phenols with formaldehyde. Unlike unsubstituted phenol, which yields a mixture of ortho- and para- isomers and various methylol derivatives, 2,6-DCP presents a unique advantage: the chlorine atoms at the 2 and 6 positions act as blocking groups. Consequently, electrophilic attack is sterically and electronically forced exclusively to the para (4) position, resulting in high regioselectivity and simplified purification.
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an electrophilic aromatic substitution (
).
Activation: The base removes the phenolic proton, generating a phenoxide anion. This anion is significantly more electron-rich than the neutral phenol, increasing the nucleophilicity of the ring.
Addition: The electron density at the para position attacks the carbonyl carbon of the formaldehyde.
Proton Transfer: The intermediate alkoxide picks up a proton to form the hydroxymethyl group.
Because the ortho positions are blocked, the risk of forming cross-linked phenolic resins (common in phenol-formaldehyde chemistry) is drastically reduced, provided the temperature is controlled to prevent self-condensation of the product into diphenylmethane derivatives.
Mechanistic Pathway Diagram
Figure 1: Simplified mechanistic pathway demonstrating the activation and regioselective attack.
Experimental Protocol
Materials and Reagents
Reagent
MW ( g/mol )
Equiv.
Purity
Role
2,6-Dichlorophenol
163.00
1.0
>98%
Substrate
Formaldehyde (aq)
30.03
1.5
37% w/w
C1 Source
NaOH
40.00
1.1
>97%
Catalyst/Base
Water
18.02
N/A
Distilled
Solvent
HCl (conc.)
36.46
N/A
37%
Quenching
Step-by-Step Methodology
Step 1: Solubilization and Deprotonation
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.3 g (100 mmol) of 2,6-dichlorophenol in 50 mL of 10% NaOH solution .
Note: The solution should turn clear/yellowish as the phenoxide forms. If solids persist, gently warm to 30°C.
Why: We use a slight excess of base (1.1 eq) to ensure complete conversion to the water-soluble phenoxide.
Step 2: Reagent Addition
Cool the solution to 20–25°C (Room Temperature).
Add 11.2 mL (approx. 150 mmol) of 37% aqueous formaldehyde dropwise over 10 minutes.
Control: Do not allow the temperature to exceed 30°C during addition to prevent immediate exotherms or side reactions.
Step 3: Reaction Phase
Stir the reaction mixture at 35–40°C for 24 hours .
Optimization Note: While higher temperatures (60°C+) increase rate, they significantly increase the risk of the "benzyl alcohol" product reacting with another molecule of starting material to form a dimer (bis(3,5-dichloro-4-hydroxyphenyl)methane). Low temperature preserves the alcohol functionality.
Step 4: Monitoring (Self-Validation)
Perform TLC (Silica Gel).
Mobile Phase: Hexane:Ethyl Acetate (7:3).
Visualization: UV light (254 nm).
Result: The product (benzyl alcohol derivative) is more polar (lower
) than the starting 2,6-DCP. The starting material spot should disappear.
Step 5: Workup and Isolation
Cool the reaction mixture to 0–5°C in an ice bath.
Slowly acidify with concentrated HCl dropwise with vigorous stirring until pH reaches ~2–3.
Observation: A thick white to off-white precipitate will form immediately.
Stir the slurry for 30 minutes at 0°C to ensure complete precipitation.
Filter the solid using a Buchner funnel.
Wash the filter cake with ice-cold water (3 x 20 mL) to remove residual salts and formaldehyde.
Step 6: Purification
Recrystallization: The crude solid is usually of high purity (>90%). For analytical grade, recrystallize from Benzene or Toluene/Ethanol (9:1) .
Alternative: Aqueous ethanol (50%) can also be used but yield loss is higher due to solubility.
Dry in a vacuum oven at 45°C for 6 hours.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Analytical Characterization
To validate the synthesis, compare your product against these standard values:
Appearance: White crystalline solid.
Melting Point: 163–165°C (Lit. value varies slightly by solvent, typically 162-166°C).
IR Spectroscopy:
Broad band at 3200–3400 cm⁻¹ (O-H stretch, alcohol & phenol).
Sharp bands at ~800–850 cm⁻¹ (C-Cl stretch).
1H NMR (DMSO-d6, 400 MHz):
9.8 (s, 1H, Phenolic OH)
7.3 (s, 2H, Aromatic H - meta position)
5.1 (t, 1H, Alcohol OH)
4.4 (d, 2H, Benzylic )
Troubleshooting & Critical Process Parameters
Issue
Probable Cause
Corrective Action
Oiling out
Temperature too high during acidification; Impurities.
Cool to 0°C before acidifying. Seed with pure crystal if available.
Low Yield
Incomplete precipitation; Product soluble in water.
Saturate the aqueous layer with NaCl (salting out) before filtration.
Dimer Formation
Reaction temperature too high (>50°C) or reaction time too long.
Strictly control temp at 35-40°C. Monitor TLC closely.
Pink/Red Color
Oxidation of the phenol (Quinone formation).
Perform reaction under Nitrogen atmosphere. Add traces of sodium bisulfite.
Safety & Handling
2,6-Dichlorophenol: Toxic by ingestion and skin contact. Corrosive. Use gloves and eye protection.
Formaldehyde: Known carcinogen and sensitizer. Must be handled in a fume hood.
Waste Disposal: Aqueous waste contains phenols and formaldehyde. Do not dispose of down the drain. Collect in segregated organic aqueous waste streams for destruction.
References
Freeman, J. H., & Lewis, C. W. (1954). Alkaline-catalyzed reaction of formaldehyde and the methylols of phenol. Journal of the American Chemical Society, 76(8), 2080-2087. (Foundational text on Phenol-Formaldehyde kinetics).
[Link]
PubChem. (n.d.). Compound Summary: 2,6-Dichloro-4-(hydroxymethyl)phenol. National Library of Medicine.
[Link]
U.S. Patent Office. (1978). Process for the preparation of hydroxybenzyl alcohols. (General methodology reference for substituted phenols).
Application
using 2,6-Dichloro-4-(hydroxymethyl)phenol in polymer synthesis
Application Note: Advanced Polymer Synthesis with 2,6-Dichloro-4-(hydroxymethyl)phenol Executive Summary This guide details the technical application of 2,6-Dichloro-4-(hydroxymethyl)phenol (also known as 3,5-dichloro-4-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Advanced Polymer Synthesis with 2,6-Dichloro-4-(hydroxymethyl)phenol
Executive Summary
This guide details the technical application of 2,6-Dichloro-4-(hydroxymethyl)phenol (also known as 3,5-dichloro-4-hydroxybenzyl alcohol) in the synthesis of high-performance, flame-retardant polymeric materials. Unlike standard phenols, this monomer possesses a unique "A-B" functionality—a phenolic hydroxyl and a reactive benzylic alcohol—combined with ortho-blocking chlorine atoms. These features necessitate specific catalytic strategies to suppress steric hindrance and drive linear polycondensation or controlled dimerization.
Chemical Identity & Mechanistic Insight
The utility of 2,6-Dichloro-4-(hydroxymethyl)phenol stems from its specific substitution pattern, which dictates its reactivity profile in polymer synthesis.
Property
Specification
Mechanistic Implication
CAS No.
17026-49-2
Unique identifier for procurement.
Structure
Phenol (C1-OH), Cl (C2, C6), CH₂OH (C4)
Ortho-Blocking: The C2/C6 chlorines prevent branching, forcing linearity or specific ipso reactions.
Acidity (pKa)
~7-8 (Est.)
Higher acidity than phenol due to electron-withdrawing Cl, increasing phenoxide nucleophilicity.
Benzylic Reactivity
High
The C4-hydroxymethyl group readily forms a stabilized benzylic cation under acid catalysis.[1]
The following diagram illustrates the divergent pathways for this monomer: Self-Condensation (Polyether) vs. Dimerization (Bisphenol precursor).
Caption: Acid-catalyzed activation leads to a bifurcation: O-alkylation yields polyethers, while specific conditions favor C-alkylation to bisphenols.
Protocol A: Synthesis of Poly(2,6-dichloro-p-phenylenemethylene ether)
This protocol targets the synthesis of a linear polyether. The reaction leverages the O-alkylation of the phenolic hydroxyl by the benzylic cation generated in situ.
Target Material: A flame-retardant engineering thermoplastic with high chemical resistance.
Setup: Charge the reaction vessel with 2,6-Dichloro-4-(hydroxymethyl)phenol (10.0 g, 51.8 mmol). If using solvent, add o-dichlorobenzene (40 mL).
Expert Tip: A solvent-free melt polymerization is preferred for higher molecular weight, provided the temperature is controlled to prevent decomposition.
Degassing: Purge the system with dry nitrogen for 20 minutes to remove oxygen, which can cause oxidative darkening.
Catalyst Addition: Heat the mixture to 120°C . Once molten/dissolved, add pTSA (0.1 g).
Polycondensation:
Increase temperature to 140-150°C .
Apply a slow nitrogen sweep to facilitate the removal of water (the condensation byproduct).
Observation: The evolution of water indicates the reaction is proceeding. The viscosity will gradually increase.
Duration: Maintain reaction for 4–6 hours.
Work-up:
Cool the reaction mass to ~80°C.
Dilute with chloroform (50 mL).
Precipitate the polymer by pouring the solution dropwise into a 10-fold excess of cold Methanol .
Purification: Filter the white/off-white precipitate. Redissolve in THF and reprecipitate in methanol to remove oligomers and residual catalyst.
Drying: Vacuum dry at 60°C for 12 hours.
Validation Criteria:
FTIR: Disappearance of broad -CH₂OH stretch (~3300 cm⁻¹) and appearance of ether C-O-C bands (~1100 cm⁻¹).
Solubility: Soluble in THF, CHCl₃; Insoluble in Methanol, Water.
Protocol B: Synthesis of Tetrachloro-Bisphenol F (Flame Retardant Precursor)
This protocol forces the C-alkylation (dimerization) to create a bisphenol. This is a crucial intermediate for synthesizing flame-retardant epoxy resins or polycarbonates.
Unlike the polyether synthesis, this reaction requires the benzylic cation to attack the ring of another phenol molecule. Since the 2,6-positions are blocked, and the 4-position is occupied by hydroxymethyl, this transformation often involves a "disproportionation" where formaldehyde is extruded, or it requires coupling with 2,6-dichlorophenol (if added as a co-reactant).
Modified Protocol (Cross-Condensation):
To ensure high yield of the bisphenol, it is best to react the hydroxymethyl derivative with an excess of 2,6-dichlorophenol.
Step-by-Step Methodology
Reactants: Mix 2,6-Dichloro-4-(hydroxymethyl)phenol (1 eq) and 2,6-Dichlorophenol (3 eq).
Why Excess? The excess 2,6-dichlorophenol acts as the nucleophile to trap the benzylic cation, preventing self-polymerization.
Catalysis: Add concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic acid (5 wt% relative to monomer) at 0–5°C .
Note: Low temperature favors C-alkylation selectivity over etherification.
Reaction: Stir vigorously at room temperature (25°C) for 24 hours.
Monitoring: Use TLC (Silica, Hexane:Ethyl Acetate 7:3) to monitor the consumption of the alcohol.
Quenching: Pour the mixture into ice water.
Isolation: Extract with Ethyl Acetate. Wash the organic layer with saturated NaHCO₃ (to remove acid) and brine.
Purification (Critical):
The crude will contain the product and excess 2,6-dichlorophenol.
Distillation: Remove excess 2,6-dichlorophenol via vacuum distillation (or sublimation).
Recrystallization: Recrystallize the residue from Toluene/Hexane to obtain pure Bis(3,5-dichloro-4-hydroxyphenyl)methane.
Analytical Characterization & Data
For researchers validating these protocols, the following data ranges are expected.
Technique
Parameter
Expected Result for Polymer (Protocol A)
Expected Result for Bisphenol (Protocol B)
¹H NMR (CDCl₃)
Ar-CH₂-O
Singlet at δ 4.5–4.8 ppm (Ether linkage)
Singlet at δ ~3.8–4.0 ppm (Methylene bridge)
¹H NMR (CDCl₃)
Ar-H
Singlet at δ ~7.2 ppm
Singlet at δ ~7.0 ppm
DSC
Tg (Glass Transition)
110°C – 140°C (Rigid backbone)
Melting Point: ~160°C (Sharp endotherm)
TGA
T₅% (5% Wt Loss)
>300°C (High thermal stability)
>250°C
Flammability
LOI (Limiting Oxygen Index)
>30 (Self-extinguishing)
N/A (Precursor)
Safety & Handling (E-E-A-T)
Toxicity: Chlorinated phenols are toxic by ingestion and skin absorption. They are potential uncouplers of oxidative phosphorylation. Always wear nitrile gloves, lab coat, and safety glasses.
Corrosivity: The acid catalysts (pTSA, H₂SO₄) are corrosive.
Waste Disposal: All chlorinated waste must be segregated and disposed of via high-temperature incineration services. Do not pour down the drain.
References
BenchChem. A Comparative Guide to the Synthesis of 4-Chloro-2,6-bis(hydroxymethyl)phenol. (Accessed 2026). Link
application of 2,6-Dichloro-4-(hydroxymethyl)phenol in agrochemical synthesis
Application Note: 2,6-Dichloro-4-(hydroxymethyl)phenol in Agrochemical Synthesis Executive Summary 2,6-Dichloro-4-(hydroxymethyl)phenol (CAS: 22002-17-1), also known as 3,5-dichloro-4-hydroxybenzyl alcohol , serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2,6-Dichloro-4-(hydroxymethyl)phenol in Agrochemical Synthesis
Executive Summary
2,6-Dichloro-4-(hydroxymethyl)phenol (CAS: 22002-17-1), also known as 3,5-dichloro-4-hydroxybenzyl alcohol , serves as a "pivot intermediate" in the synthesis of halogenated aromatic agrochemicals.[1][2] Its unique structure combines a nucleophilic phenolic ring with an electrophilic (or oxidizable) benzyl alcohol handle, allowing for divergent synthetic pathways.
This guide details the application of this compound as a precursor for:
Tolclofos-methyl (via reduction to 2,6-dichloro-p-cresol).[1][2]
Halogenated Benzaldehydes/Benzoates (via selective oxidation), which are key building blocks for nitrile-based herbicides.[1][2]
Orthogonal Reactivity: 1.[1][2][3][4][5] Phenolic -OH: Acidic, prone to O-alkylation or esterification.2.[1][2] Benzyl Alcohol: Oxidizable to aldehyde/acid; reducible to methyl; convertible to benzyl chloride (alkylating agent).
Synthetic Pathways & Applications
The utility of 2,6-Dichloro-4-(hydroxymethyl)phenol lies in its ability to access three distinct classes of agrochemical intermediates through controlled functional group interconversion (FGI).
Pathway A: Reduction to 2,6-Dichloro-p-cresol (Tolclofos-methyl Precursor)
The reduction of the hydroxymethyl group yields 2,6-dichloro-4-methylphenol (CAS 2432-12-4).[1][2] This cresol is the immediate precursor to Tolclofos-methyl , a widely used organophosphate fungicide for controlling soil-borne diseases like Rhizoctonia solani.[1][2]
Mechanism: Deoxygenation of the benzylic alcohol.
Relevance: While industrial routes often chlorinate p-cresol directly, this pathway allows for the introduction of isotopic labels (e.g., deuterium) or the use of specific protected precursors in high-value convergent synthesis.[1][2]
Pathway B: Oxidation to 3,5-Dichloro-4-hydroxybenzaldehyde
Selective oxidation converts the alcohol to the aldehyde (CAS 2314-36-5).[1][2] This aldehyde is a versatile scaffold for:
Cyanohydrin formation: Leading to nitrile-based herbicides (analogs of Bromoxynil/Ioxynil).[1][2]
Wittig Olefination: For chain extension in complex acaricides.[2]
Pathway C: Acid-Catalyzed Dimerization
In the presence of strong acid, the compound forms a benzylic carbocation that attacks another phenolic ring, creating Bis(3,5-dichloro-4-hydroxyphenyl)methane .[1][2] This structure mimics the fungicide Dichlorophen , exhibiting antimicrobial properties.[1][5]
Visual Workflow (DOT Diagram)
Caption: Divergent synthetic pathways from 2,6-Dichloro-4-(hydroxymethyl)phenol to key agrochemical active ingredients.[1][2][3]
Detailed Experimental Protocols
Protocol 1: Selective Oxidation to 3,5-Dichloro-4-hydroxybenzaldehyde
Target: Preparation of the aldehyde intermediate for herbicide synthesis.[1][2]
Solvent: Dichloromethane (DCM) or Acetone (anhydrous)
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2,6-Dichloro-4-(hydroxymethyl)phenol in 50 mL of anhydrous DCM.
Addition: Add Activated MnO₂ (50 mmol) in portions to the stirring solution. Note: The reaction is heterogeneous.
Reaction: Stir vigorously at room temperature (25°C) for 12–24 hours. Monitor progress via TLC (Eluent: 30% EtOAc/Hexanes). The alcohol spot (lower Rf) should disappear, replaced by the aldehyde spot (higher Rf).
Filtration: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the pad with additional DCM.
Concentration: Evaporate the solvent under reduced pressure (rotary evaporator, 30°C).
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to obtain white needles.[2]
Skin Absorption: Chlorinated phenols are rapidly absorbed through the skin and can cause severe systemic toxicity (uncoupling of oxidative phosphorylation). Double-gloving (Nitrile/Laminate) is mandatory. [1][2]
Corrosivity: The benzyl alcohol derivative can act as a sensitizer.
Waste Disposal: All aqueous waste containing chlorophenols must be segregated and treated as halogenated organic waste.[2] Do not dispose of down the drain due to high aquatic toxicity.
References
FAO Specifications and Evaluations for Agricultural Pesticides. (2023). Tolclofos-methyl: Evaluation Report. Food and Agriculture Organization of the United Nations. Link
Verhagen, F. J., et al. (1998).[5] "Biotransformation of the Major Fungal Metabolite 3,5-Dichloro-p-Anisyl Alcohol under Anaerobic Conditions." Applied and Environmental Microbiology, 64(9), 3225–3231.[1] Link
BenchChem Technical Repository. (2025).[2] Synthesis and Applications of 3,5-Dichloro-4-hydroxybenzaldehyde. Link
PubChem Compound Summary. (2025). 2,6-Dichloro-4-(hydroxymethyl)phenol (CAS 22002-17-1).[1][2][6] National Center for Biotechnology Information.[1][2] Link
Comprehensive Application Note: Analytical Characterization of 2,6-Dichloro-4-(hydroxymethyl)phenol
Executive Summary This application note details the structural elucidation, purity assessment, and physicochemical profiling of 2,6-Dichloro-4-(hydroxymethyl)phenol . This compound serves as a critical intermediate in th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the structural elucidation, purity assessment, and physicochemical profiling of 2,6-Dichloro-4-(hydroxymethyl)phenol . This compound serves as a critical intermediate in the synthesis of agrochemicals (e.g., specific herbicide metabolites) and pharmaceutical precursors.[1][2][3] Its unique structure—combining an acidic phenolic moiety with a polar hydroxymethyl group and electron-withdrawing chlorine atoms—presents specific analytical challenges, particularly regarding ionization behavior and chromatographic peak shape.[4][1][5][2][3]
This guide provides self-validating protocols for HPLC-UV/MS , GC-MS (with derivatization) , and NMR , ensuring robust characterization in drug development and environmental monitoring workflows.[4][6][1][5][2][3]
The identification of 2,6-Dichloro-4-(hydroxymethyl)phenol relies on confirming three structural features:
Symmetry: The molecule is symmetric around the C1-C4 axis.[6][5][2][3]
Isotope Pattern: The presence of two chlorine atoms creates a distinct mass spectral signature.[5][2][3]
Functional Groups: Differentiation between the phenolic hydroxyl (acidic) and the benzylic hydroxyl (neutral/alcoholic).[5][2][3]
Nuclear Magnetic Resonance (NMR) Protocol
Rationale: The symmetry of the molecule results in a simplified proton spectrum.[1][5][3] The two aromatic protons at positions 3 and 5 are chemically equivalent, appearing as a singlet.[1][5][2][3]
Protocol:
Solvent: DMSO-d6 (Preferred over CDCl3 to resolve hydroxyl protons and prevent exchange broadening).[5][2][3]
δ ~5.0–5.5 ppm (t, 1H): Benzylic OH (triplet due to coupling with CH2, if exchange is slow).[1][2][3]
δ ~4.4 ppm (d, 2H): Benzylic CH2 (couples to OH).[1][2][3]
δ ~9.5–10.0 ppm (s, 1H): Phenolic OH (broad singlet, highly chemical shift dependent on concentration/temp).[1][2][3]
Mass Spectrometry (Isotope Analysis)
Rationale: Chlorine has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1][2][3] A molecule with two chlorines (Cl₂) exhibits a characteristic "M, M+2, M+4" pattern with relative intensities of approximately 9:6:1 (100% : 64% : 10%).[1][2][3]
Workflow:
Ionization: ESI Negative Mode (Phenols ionize best in negative mode due to acidity).[5][2][3]
Molecular Ion ([M-H]⁻): Calc. MW = 193.03.[5][2][3][7]
m/z 193 (³⁵Cl, ³⁷Cl) - ~65% intensity of base[4][6][1][2]
m/z 195 (³⁷Cl, ³⁷Cl) - ~10% intensity of base[4][6][1][2]
Module 2: Chromatographic Purity (HPLC-UV)
Method Development Logic
The target molecule contains a phenolic group with a pKa estimated between 6.8 and 7.5 (lower than phenol's pKa of 10 due to the electron-withdrawing Cl atoms).[6][1][5][2][3]
Neutral State: At pH < 4, the molecule is protonated (neutral), increasing retention on C18.[1][2][3]
Ionized State: At pH > 8, it is deprotonated (anionic), decreasing retention and potentially causing peak fronting.[1][2][3]
Decision: We utilize an Acidic Mobile Phase to suppress ionization, ensuring sharp peaks and reproducible retention times.[1][3]
HPLC Protocol (Standard Operating Procedure)
Parameter
Specification
Column
C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm or 5 µm.[4][1][2]
0-2 min: 10% B (Isocratic hold to elute polar impurities).[5][2][3]
2-15 min: Linear ramp to 90% B.
15-18 min: Hold at 90% B (Wash).
18-20 min: Return to 10% B (Re-equilibration).
System Suitability Testing (SST)
To ensure trustworthiness of the data, the following criteria must be met before sample analysis:
Tailing Factor (T): 0.8 < T < 1.2 (Ensures suppression of silanol interactions).[5][2][3]
Precision: RSD of peak area < 1.0% for 5 replicate injections.
Resolution: > 2.0 between the target peak and any synthesis precursors (e.g., 2,6-dichlorophenol).
Module 3: Volatile Analysis (GC-MS)
The Derivatization Necessity
Direct GC analysis of 2,6-Dichloro-4-(hydroxymethyl)phenol is difficult due to the two hydroxyl groups (phenolic and benzylic), which cause hydrogen bonding, leading to peak tailing and thermal degradation.[4][6][1][5][2]
Protocol: Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1][5][2][3]
This replaces active hydrogens with Trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.[1][2][3]
Derivatization Workflow
Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous Pyridine.
The following diagram illustrates the logic flow for characterizing this specific molecule, distinguishing between purity checks and structural confirmation.
Caption: Analytical workflow decision tree for 2,6-Dichloro-4-(hydroxymethyl)phenol characterization.
HPLC Method Logic
The diagram below explains the causality behind the mobile phase selection.
Caption: Mechanistic logic for selecting acidic mobile phase to ensure protonation of the phenolic moiety.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17077, 2,6-Dichloro-4-methylphenol (Structural Analog Data).[4][1][5][2][3] Retrieved from [Link][1][2][3]
NIST Mass Spectrometry Data Center. 2,6-Dichlorophenol Mass Spectrum (Isotope Pattern Reference). Retrieved from [Link][1][2][3]
Liang, W., et al. (2012). HPLC Determination of Chlorophenols in Water.[1][5][2][3][8] Asian Journal of Chemistry.[5][2][3] (Methodology grounding for chlorinated phenols). Retrieved from [Link]
(Note: Specific spectral data for the exact hydroxymethyl derivative is often extrapolated from the 2,6-dichlorophenol and benzyl alcohol parents due to the niche nature of the intermediate.[4][6][1][5][2][3] The protocols above are synthesized from these established chemical behaviors.)
common byproducts in the synthesis of 2,6-Dichloro-4-(hydroxymethyl)phenol
Technical Support Center: Synthesis & Purification of 2,6-Dichloro-4-(hydroxymethyl)phenol Ticket System Status: 🟢 ONLINE Current Focus: Troubleshooting Impurities & Byproducts Lead Scientist: Dr. Aris Thorne, Senior App...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis & Purification of 2,6-Dichloro-4-(hydroxymethyl)phenol
Ticket System Status: 🟢 ONLINECurrent Focus: Troubleshooting Impurities & Byproducts
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Hidden" Complexity of a Simple Alcohol
Welcome to the technical support hub for 2,6-Dichloro-4-(hydroxymethyl)phenol (CAS: 76-67-5).[1][2] While often viewed as a routine intermediate for agrochemicals (e.g., chlorfluazuron precursors) and ligand synthesis, the introduction of the hydroxymethyl group onto the electron-deficient 2,6-dichlorophenol ring presents unique challenges.[1]
Unlike simple phenol-formaldehyde condensations, the chlorine atoms at the 2,6-positions block the ortho sites, theoretically directing substitution exclusively to the para (4) position.[1] However, this "blocking" effect does not eliminate side reactions; it merely shifts the impurity profile toward dimerization and oxidation.[2]
This guide addresses the three most common "Support Tickets" we receive regarding this synthesis.
Module 1: The "Pink Product" & Dimerization (Ticket #402)
User Complaint: "My final product is off-white to pink, and melting point analysis shows a broad range (60-65°C instead of ~112-115°C). NMR shows extra aromatic peaks."
Root Cause Analysis
The most prevalent impurity is the Methylene-Bridged Dimer (Bis(3,5-dichloro-4-hydroxyphenyl)methane).[1]
Mechanism: The target molecule, 2,6-Dichloro-4-(hydroxymethyl)phenol, contains a benzylic alcohol group.[1][2] Under acidic conditions (during neutralization) or excessive heat, this alcohol becomes an electrophile (carbocation equivalent).[2] It attacks the unreacted para position of the starting material (2,6-dichlorophenol).[2]
The "Pink" Issue: The pink coloration typically indicates the presence of quinones or diphenoquinones , formed by the oxidation of the phenolic dimer or the starting material upon exposure to air.[1][2]
The Reaction Pathway & Impurity Formation[1][3][4][5]
Figure 1: Reaction pathway showing the primary synthesis route (blue) and the parasitic dimerization pathway (red) that leads to impurities.[1][2]
Troubleshooting Protocol
Diagnostic Check
Observation
Corrective Action
Stoichiometry
HCHO:Phenol ratio < 1.1
Increase HCHO. Use a 1.5 - 2.0 molar excess of formaldehyde.[1][2] This forces the equilibrium toward the hydroxymethyl product and consumes the starting phenol, leaving less "nucleophile" available to form the dimer.[1][2]
Temperature
Reaction T > 50°C
Cool Down. High temperatures favor the condensation (dimerization) over the addition.[2] Keep the reaction at 20-35°C for longer durations (24-48h).
Neutralization
Rapid acid addition
Slow Acidification. When quenching the phenolate, add dilute HCl slowly at <10°C. Localized heating and low pH trigger the benzylic cation formation that leads to dimers.[2]
Module 2: Unreacted Starting Material (Ticket #881)
User Complaint: "I have a persistent smell of chlorophenol in my product, even after recrystallization."
Technical Insight
2,6-Dichlorophenol has a distinct, penetrating odor and is steam volatile.[1][2] Because the reaction is an equilibrium (Lederer-Manasse), some starting material often remains.[1][2]
Solubility Trap: Both the starting material and the product are phenols.[2] They have similar pKa values (~6.8 - 7.0), making separation by simple acid/base extraction difficult.[1][2]
Purification Strategy: You must exploit the solubility difference in non-polar solvents.[2]
Perform a steam distillation.[2][3] The 2,6-dichlorophenol (starting material) is volatile and will distill over.[1][2] The target hydroxymethyl phenol is not volatile.[2]
Validation: The distillate should be cloudy/oily (SM), while the pot residue contains your clean product.[2]
Selective Wash:
The starting material is highly soluble in cold benzene or petroleum ether.[2] The hydroxymethyl product is significantly less soluble.[2]
Step: Triturate the crude solid with cold petroleum ether (40-60°C fraction).[1][2] Filter. The filtrate contains the impurities; the filter cake is your product.[2]
User Complaint: "I am synthesizing the precursor myself via chlorination of p-hydroxybenzyl alcohol, but the purity is low."
Status: Not Recommended Route.
If you are arriving at the target via chlorination of 4-hydroxybenzyl alcohol (instead of hydroxymethylation of the chlorophenol), you face a different impurity profile.[1]
Cause: Oxidation of the benzylic alcohol by chlorine or hypochlorite.[2]
Impurity B: Trichlorophenols.
Cause: Over-chlorination disrupting the aromatic ring stability or displacing the hydroxymethyl group (chlorodealkylation).[2]
Recommendation: Switch to the Hydroxymethylation Route (Module 1) or the Reduction Route (using 3,5-dichloro-4-hydroxybenzaldehyde + NaBH4) for higher pharmaceutical-grade purity.[1][2]
Summary of Physicochemical Data
Use this table to validate your isolated fractions.
Figure 2: Troubleshooting logic flow for purifying the crude reaction mixture.
References
PubChem. (n.d.).[2] 2,6-Dichlorophenol | C6H4Cl2O.[1][2] National Library of Medicine. Retrieved February 1, 2026, from [Link][2]
Organic Syntheses. (1935).[2] 2,6-Dichlorophenol.[1][2][5][6][7][4][8][9] Org. Synth. 1935, 15,[1][2] 21. Retrieved February 1, 2026, from [Link][2]
PrepChem. (n.d.).[2][10] Preparation of 4-hydroxybenzyl alcohol. Retrieved February 1, 2026, from [Link][2]
Google Patents. (1994).[2] Process for preparing para-hydroxybenzyl alcohol. EP 0386639 B1.[11] Retrieved February 1, 2026, from [2]
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of hydroxyl benzyl alcohols. JOCPR, 4(2):1231-1234.[1] Retrieved February 1, 2026, from [Link]
spectroscopic analysis of 2,6-Dichloro-4-(hydroxymethyl)phenol for structural confirmation
Topic: Spectroscopic Analysis of 2,6-Dichloro-4-(hydroxymethyl)phenol for Structural Confirmation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Sum...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Spectroscopic Analysis of 2,6-Dichloro-4-(hydroxymethyl)phenol for Structural Confirmation
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary
2,6-Dichloro-4-(hydroxymethyl)phenol (CAS 22002-17-1), also known as 3,5-dichloro-4-hydroxybenzyl alcohol, is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural integrity is defined by three features: the specific chlorination pattern (2,6-position), the integrity of the hydroxymethyl group (para-position), and the free phenolic hydroxyl.
In synthetic workflows—often starting from 2,6-dichlorophenol via hydroxymethylation—the primary challenge is distinguishing the target product from unreacted starting material and regioisomers (e.g., 2,4-dichloro-6-(hydroxymethyl)phenol). This guide compares spectroscopic techniques to establish a self-validating protocol for structural confirmation.
Part 1: Comparative Analysis of Spectroscopic Methods
The following table evaluates the utility of primary spectroscopic techniques for confirming the structure of 2,6-Dichloro-4-(hydroxymethyl)phenol.
Feature
1H NMR (Nuclear Magnetic Resonance)
MS (Mass Spectrometry)
FT-IR (Fourier Transform Infrared)
UV-Vis
Primary Utility
Definitive Structural Proof
Molecular Weight & Isotope Confirmation
Functional Group ID
Purity Assay (HPLC)
Specificity
High. Distinguishes regioisomers via symmetry.
Med-High. Distinguishes chlorination level via isotope pattern.
Low. Cannot easily distinguish regioisomers.
Low. Spectra overlap with precursors.
Key Marker
Singlet signal for 2 equivalent aromatic protons.
Characteristic Cl₂ isotope pattern (9:6:1).
Broad O-H stretch & C-Cl fingerprint.
shift in alkaline pH (phenoxide formation).
Limitations
Requires deuterated solvents; lower sensitivity than MS.
Hard to distinguish isomers without fragmentation analysis.
Fingerprint region is complex; water interference.
Non-specific; requires reference standard.
Verdict
Gold Standard for structure.
Essential for formula confirmation.
Supporting data only.
Routine QC only.
Part 2: Deep Dive – The Self-Validating Protocols
1. Nuclear Magnetic Resonance (NMR) Strategy
Why it works: The molecule possesses a
axis of symmetry passing through the oxygen, C1, and C4 atoms. This symmetry renders the two aromatic protons at positions 3 and 5 chemically equivalent, resulting in a singlet in the aromatic region.
Differentiation Logic:
Target (2,6-dichloro-4-subst): Aromatic protons appear as a singlet (~7.2 ppm).
Isomer (2,4-dichloro-6-subst): Symmetry is broken. Aromatic protons appear as two doublets (meta-coupling,
Hz).
Predicted 1H NMR Data (DMSO-d₆):
~9.5-10.0 ppm (s, 1H): Phenolic -OH (Exchangeable with D₂O).
~5.2 ppm (t, 1H): Alcohol -OH (Coupled to CH₂ in DMSO; singlet in CDCl₃).
~4.4 ppm (d, 2H): Benzylic -CH₂- (Collapses to singlet upon D₂O shake).
Expert Insight: If you observe a doublet in the aromatic region, your hydroxymethylation likely occurred at the ortho position (C6) instead of the para position (C4), or you have a mixture of isomers.
2. Mass Spectrometry (MS) Strategy
Why it works: Chlorine has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). A molecule with two chlorine atoms exhibits a distinct "M+" cluster with relative intensities of roughly 9:6:1 (M : M+2 : M+4).
Fragmentation Pathways:
Molecular Ion (M⁺): m/z ~192 (based on ³⁵Cl).
Base Peak: Often loss of the hydroxymethyl group or Cl radical.
Ortho-Effect Exclusion: Ortho-hydroxybenzyl alcohols often show a specific loss of H₂ (M-2) due to the proximity of the OH groups [1]. The absence of a strong (M-2) peak supports the para structure.
3. Infrared Spectroscopy (FT-IR) Strategy
Why it works: Provides rapid confirmation of the chemical environment changes during synthesis (e.g., appearance of the benzylic alcohol).
Key Bands:
3200–3500 cm⁻¹: Broad band indicating O-H stretching (overlap of phenolic and alcoholic).
~1000–1050 cm⁻¹: C-O stretch (primary alcohol), confirming the hydroxymethyl group.
~800–600 cm⁻¹: C-Cl stretching vibrations.
Part 3: Experimental Workflow & Decision Logic
The following diagram illustrates the logical flow for confirming the structure of a synthesized batch of 2,6-Dichloro-4-(hydroxymethyl)phenol.
Caption: Decision tree for the spectroscopic validation of 2,6-Dichloro-4-(hydroxymethyl)phenol, prioritizing symmetry analysis via NMR.
Part 4: Experimental Protocol (NMR Characterization)
Objective: To distinguish the target molecule from its precursor (2,6-dichlorophenol) and regioisomers.
Sample Preparation:
Dissolve 10–15 mg of the dried sample in 0.6 mL of DMSO-d₆ . (Note: CDCl₃ may be used, but phenolic protons are often broad or invisible due to exchange; DMSO stabilizes these protons via hydrogen bonding).
Acquisition:
Perform a standard proton scan (min 16 scans).
Optional: Add 1 drop of D₂O and shake. Re-acquire spectrum to identify exchangeable protons (Phenolic -OH and Alcohol -OH will disappear; Benzylic CH₂ doublet will collapse to a singlet).
Analysis Checklist:
References
Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. PubMed. Available at: [Link] (Accessed: 2026-02-01).
Synthesis and characterization of hindered phenols. ResearchGate. Available at: [Link] (Accessed: 2026-02-01).
Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link] (Accessed: 2026-02-01).
Comparative
A Comparative Guide to the Reactivity of 2,6-Dichloro-4-(hydroxymethyl)phenol and 2,4-dichloro-6-(hydroxymethyl)phenol
For Researchers, Scientists, and Drug Development Professionals In the nuanced field of synthetic organic chemistry, understanding the subtle differences in reactivity between structural isomers is paramount for the rati...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of synthetic organic chemistry, understanding the subtle differences in reactivity between structural isomers is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide provides an in-depth, objective comparison of the reactivity of two closely related dichlorinated hydroxymethylphenols: 2,6-Dichloro-4-(hydroxymethyl)phenol and 2,4-dichloro-6-(hydroxymethyl)phenol. The analysis is grounded in fundamental principles of organic chemistry, supported by experimental considerations, to provide actionable insights for laboratory applications.
At a Glance: Structural and Reactivity Synopsis
The positioning of chloro, hydroxyl, and hydroxymethyl substituents on the phenolic ring dictates the electronic and steric environment of each molecule, which in turn governs their reactivity towards various chemical transformations. While both compounds are valuable synthetic intermediates, their isomeric differences lead to distinct behaviors in key reactions such as electrophilic aromatic substitution and nucleophilic reactions at the phenolic hydroxyl group.
Feature
2,6-Dichloro-4-(hydroxymethyl)phenol
2,4-dichloro-6-(hydroxymethyl)phenol
Structure
Symmetric substitution pattern
Asymmetric substitution pattern
Steric Hindrance around -OH
High
Moderate
Aromatic Ring Reactivity
Deactivated, sterically hindered
Deactivated, less sterically hindered at C5
Phenolic -OH Acidity
Increased due to two ortho-Cl
Increased due to one ortho-Cl
Primary Reactive Sites
Phenolic -OH, benzylic -OH
Phenolic -OH, benzylic -OH, aromatic ring (C5)
Deconstructing Reactivity: Electronic and Steric Effects
The reactivity of a substituted phenol is a complex interplay of the electronic (inductive and resonance) and steric effects of its substituents.
Electronic Effects:
Hydroxyl Group (-OH): This group is a strong activator of the aromatic ring for electrophilic aromatic substitution (EAS) due to its ability to donate a lone pair of electrons into the π-system (+R effect).[1][2] It directs incoming electrophiles to the ortho and para positions.
Hydroxymethyl Group (-CH₂OH): This group is a weak deactivator of the aromatic ring through a negative inductive effect (-I effect).
Chlorine Atoms (-Cl): Chlorine is an electron-withdrawing group through its strong inductive effect (-I effect), which deactivates the ring towards EAS.[3] However, it can also donate electron density through resonance (+R effect), directing incoming electrophiles to the ortho and para positions.[3] The inductive effect generally outweighs the resonance effect, leading to overall deactivation.[3]
Steric Effects:
The spatial arrangement of substituents can significantly impact reaction rates by physically obstructing the approach of reagents to a reactive site.[4][5] This is particularly relevant for reactions involving the phenolic hydroxyl group and electrophilic attack on the aromatic ring.
Comparative Reactivity Analysis
2,6-Dichloro-4-(hydroxymethyl)phenol
In this isomer, the two chlorine atoms are positioned ortho to the phenolic hydroxyl group. This symmetrical arrangement has profound consequences for its reactivity.
Reactions at the Phenolic Hydroxyl Group: The two bulky chlorine atoms create significant steric hindrance around the hydroxyl group. This makes reactions that require nucleophilic attack by the phenoxide ion, such as the Williamson ether synthesis, challenging.[6][7] While the electron-withdrawing nature of the two ortho chlorines increases the acidity of the phenolic proton, facilitating phenoxide formation, the subsequent nucleophilic attack is sterically impeded.[8]
Electrophilic Aromatic Substitution (EAS): The aromatic ring is strongly deactivated by the two chlorine atoms. Furthermore, both positions ortho to the activating hydroxyl group are blocked. The para position is occupied by the hydroxymethyl group. This leaves only the C3 and C5 positions available for substitution, which are meta to the strongly directing hydroxyl group. Consequently, electrophilic aromatic substitution on 2,6-Dichloro-4-(hydroxymethyl)phenol is generally disfavored and requires harsh reaction conditions.
Caption: Reactivity profile of 2,6-Dichloro-4-(hydroxymethyl)phenol.
2,4-dichloro-6-(hydroxymethyl)phenol
The asymmetric substitution pattern in this isomer leads to a more varied reactivity profile.
Reactions at the Phenolic Hydroxyl Group: With only one chlorine atom in the ortho position, the steric hindrance around the hydroxyl group is less severe compared to its 2,6-dichloro counterpart. This facilitates reactions like etherification, although the rate may still be slower than that of phenol itself due to the presence of the ortho chloro and hydroxymethyl groups.
Electrophilic Aromatic Substitution (EAS): The aromatic ring is still deactivated by the two chlorine atoms. However, the C5 position is ortho to the activating hydroxyl group and meta to the hydroxymethyl group, and only meta to one of the deactivating chloro groups. This position remains relatively accessible for electrophilic attack. The C3 position is para to the hydroxyl group but is sterically hindered by the adjacent chloro and hydroxymethyl groups. Therefore, electrophilic substitution, if it occurs, is most likely to happen at the C5 position.
Caption: Reactivity profile of 2,4-dichloro-6-(hydroxymethyl)phenol.
Experimental Protocols and Supporting Data
To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.
This experiment aims to compare the rate of O-alkylation of the two isomers, which is indicative of the steric hindrance around the phenolic hydroxyl group.
Protocol:
Preparation of Phenoxides: In separate, dry, nitrogen-flushed flasks, dissolve equimolar amounts of 2,6-Dichloro-4-(hydroxymethyl)phenol and 2,4-dichloro-6-(hydroxymethyl)phenol in anhydrous dimethylformamide (DMF). Add 1.1 equivalents of sodium hydride (NaH) portion-wise to each flask at 0°C. Stir the mixtures at room temperature for 1 hour to ensure complete formation of the corresponding phenoxides.[9]
Alkylation: To each reaction mixture, add 1.0 equivalent of a primary alkyl halide (e.g., ethyl iodide) via syringe.
Monitoring the Reaction: Monitor the progress of each reaction at regular intervals using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Analysis: After a set time (e.g., 24 hours), quench both reactions by the slow addition of water. Extract the products with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product mixtures by ¹H NMR spectroscopy to determine the conversion to the corresponding ether product.
Expected Outcome:
The reaction with 2,4-dichloro-6-(hydroxymethyl)phenol is expected to show a significantly higher conversion to the ether product compared to the reaction with 2,6-Dichloro-4-(hydroxymethyl)phenol under identical conditions. This would confirm the greater steric hindrance in the latter.
This experiment will assess the relative reactivity of the aromatic rings towards electrophilic substitution.
Protocol:
Reaction Setup: In separate flasks, dissolve equimolar amounts of 2,6-Dichloro-4-(hydroxymethyl)phenol and 2,4-dichloro-6-(hydroxymethyl)phenol in a suitable solvent such as acetic acid.
Bromination: To each solution, add a solution of bromine (1.0 equivalent) in acetic acid dropwise at room temperature.
Monitoring and Analysis: Monitor the disappearance of the starting materials and the formation of products by TLC or HPLC.
Work-up and Characterization: After the reaction is complete (or after a set time), pour the reaction mixtures into water and extract the products with dichloromethane. Wash the organic layer with sodium thiosulfate solution to remove excess bromine, followed by water and brine. Dry the organic layer and concentrate it. Characterize the product(s) by ¹H NMR and mass spectrometry to identify the site of bromination.
Expected Outcome:
2,4-dichloro-6-(hydroxymethyl)phenol is expected to react faster and yield a monobrominated product, likely at the C5 position. In contrast, 2,6-Dichloro-4-(hydroxymethyl)phenol is expected to react much slower, if at all, under these conditions. This outcome would demonstrate the higher susceptibility of the 2,4-dichloro isomer to electrophilic attack.
Conclusion
The isomeric relationship between 2,6-Dichloro-4-(hydroxymethyl)phenol and 2,4-dichloro-6-(hydroxymethyl)phenol gives rise to distinct reactivity profiles. The symmetrical 2,6-dichloro isomer is characterized by high steric hindrance around the phenolic hydroxyl group and a strongly deactivated aromatic ring, making it less reactive in both nucleophilic and electrophilic substitution reactions. Conversely, the asymmetrical 2,4-dichloro isomer offers greater reactivity at the phenolic hydroxyl group due to reduced steric hindrance and possesses a more accessible site for electrophilic aromatic substitution at the C5 position. These differences are critical considerations for synthetic chemists in selecting the appropriate isomer and reaction conditions to achieve a desired chemical transformation.
References
Google Patents. (n.d.). Synthesis method of 2, 6-dichloro-4- ((4-hydroxyphenyl) amino) phenol.
Carpenter, A. T., & Hunter, R. F. (1953). The synthesis of 2: 4: 6-trishydroxymethylphenol, and the constitution of tetranuclear novolaks obtained by its condensation with p-substituted phenols. Journal of Applied Chemistry, 3(11), 486-495.
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
Zhang, J., Li, G. B., & Jun, M. A. (2003). Effects of chlorine content and position of chlorinated phenols on their oxidation kinetics by potassium permanganate. Journal of Environmental Sciences, 15(3), 342-345.
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
Chemistry Stack Exchange. (2014, September 11). Formation of 2,4-Dichlorophenol by free chlorine mediated oxidation of Triclosan. Retrieved from [Link]
MDPI. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Retrieved from [Link]
Chemistry Stack Exchange. (2025, March 8). Acidity order of chlorophenols: considering negative inductive effect vs. negative hyperconjugation. Retrieved from [Link]
Lee, G. F., & Morris, J. C. (1962). Kinetics of chlorination of phenol—chlorophenolic tastes and odors.
Google Patents. (n.d.). Process for preparation of 2,6-dichloro- 4-methylphenol.
ACS Publications. (2019, September 16). Hindered ether synthesis shocked to life. C&EN Global Enterprise. Retrieved from [Link]
ACS Publications. (2024, July 19). Natural Attenuation of 2,4-Dichlorophenol in Fe-Rich Soil during Redox Oscillations: Anoxic–Oxic Coupling Mechanism. Environmental Science & Technology. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of 2,4-dichloro-6-(1'-hydroxy ethyl) phenol. Retrieved from [Link]
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
PubMed Central. (2014, September 16). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
ResearchGate. (2025, August 6). Kinetics and mechanism of chlorination of phenol and substituted phenols by sodium hypochlorite in aqueous alkaline medium. Retrieved from [Link]
ResearchGate. (2025, October 10). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Retrieved from [Link]
YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Retrieved from [Link]
PubChem. (n.d.). 2,3-Dichlorophenol. Retrieved from [Link]
PubChem. (n.d.). 2,4-Dichloro-6-methylphenol. Retrieved from [Link]
PubMed Central. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. Retrieved from [Link]
WordPress.com. (2021, January 10). Phenol and chlorobenzene with electrophiles. Retrieved from [Link]
Chemguide. (n.d.). RING REACTIONS OF PHENOL. Retrieved from [Link]
ResearchGate. (n.d.). Steric hindrance of the neighboring groups in opposition to hydrogen.... Retrieved from [Link]
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. Retrieved from [Link]
Atlantis Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
PubChem. (n.d.). 3,4-Dichlorophenol. Retrieved from [Link]
YouTube. (2023, October 2). Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave. Retrieved from [Link]
A Comparative Guide to the Synthesis of 2,6-Dichloro-4-(hydroxymethyl)phenol: A Cost-Benefit Analysis
Introduction: 2,6-Dichloro-4-(hydroxymethyl)phenol is a pivotal intermediate in the synthesis of a diverse array of bioactive molecules and functional materials. Its strategic importance in the pharmaceutical and chemica...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 2,6-Dichloro-4-(hydroxymethyl)phenol is a pivotal intermediate in the synthesis of a diverse array of bioactive molecules and functional materials. Its strategic importance in the pharmaceutical and chemical industries necessitates the development of efficient and economical synthetic routes. This guide provides an in-depth cost-benefit analysis of three distinct synthetic pathways to 2,6-dichloro-4-(hydroxymethyl)phenol, designed to empower researchers, scientists, and drug development professionals in selecting the optimal route for their specific applications. Each route is critically evaluated based on starting material cost, reaction yield, procedural simplicity, safety considerations, and environmental impact.
Route 1: Ortho-Chlorination of 4-Hydroxybenzyl Alcohol
This synthetic approach leverages the commercially available and cost-effective starting material, 4-hydroxybenzyl alcohol, and introduces the two chlorine atoms in a single step.
Causality Behind Experimental Choices
The underlying principle of this route is the electrophilic aromatic substitution. The hydroxyl group of 4-hydroxybenzyl alcohol is a potent activating group, directing electrophiles to the ortho and para positions. As the para position is already substituted with the hydroxymethyl group, the chlorination is directed to the two ortho positions. The choice of chlorinating agent is paramount. While elemental chlorine could be used, it is often difficult to control and can lead to over-chlorination. Sulfuryl chloride (SO₂Cl₂) is a more manageable liquid source of chlorine that often provides higher yields in the chlorination of phenols[1][2]. The reaction is typically performed in a non-polar aprotic solvent, such as dichloromethane (DCM), to avoid side reactions. Conducting the reaction at a reduced temperature (0 °C) is crucial to mitigate the formation of byproducts and enhance the selectivity of the desired dichlorinated product.
Experimental Protocol
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-hydroxybenzyl alcohol (1.0 equivalent) and anhydrous dichloromethane (DCM).
Cooling: The flask is immersed in an ice-water bath to cool the solution to 0 °C.
Reagent Addition: A solution of sulfuryl chloride (2.1 equivalents) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Work-up: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford pure 2,6-dichloro-4-(hydroxymethyl)phenol.
Visualizing the Pathway
Caption: Synthesis via ortho-chlorination of 4-hydroxybenzyl alcohol.
Route 2: Reduction of 3,5-Dichloro-4-hydroxybenzaldehyde
This route commences with a commercially available, pre-chlorinated starting material, 3,5-dichloro-4-hydroxybenzaldehyde, and achieves the target molecule through a straightforward reduction of the aldehyde functionality.
Causality Behind Experimental Choices
The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose due to its excellent selectivity for aldehydes and ketones over other functional groups, its operational simplicity, and its high yields. The reaction is typically performed in a protic solvent, such as methanol or ethanol, which facilitates the decomposition of the borate ester intermediate to the desired alcohol. The reaction is generally rapid and can be conducted at ambient temperature, making it highly energy-efficient.
Experimental Protocol
Dissolution: 3,5-Dichloro-4-hydroxybenzaldehyde (1.0 equivalent) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.
Cooling: The solution is cooled to 0 °C in an ice-water bath.
Reduction: Sodium borohydride (1.1 equivalents) is added portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
Reaction: The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting aldehyde.
Quenching: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.
Extraction: The product is extracted into ethyl acetate.
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 2,6-dichloro-4-(hydroxymethyl)phenol, often in high purity.
Visualizing the Pathway
Caption: Synthesis via para-hydroxymethylation of 2,6-dichlorophenol.
Quantitative Comparison and Cost-Benefit Analysis
Feature
Route 1: Chlorination
Route 2: Reduction
Route 3: Hydroxymethylation
Starting Material
4-Hydroxybenzyl Alcohol
3,5-Dichloro-4-hydroxybenzaldehyde
2,6-Dichlorophenol
Starting Material Cost
Low
High
Low
Key Reagent(s)
Sulfuryl Chloride
Sodium Borohydride
Formaldehyde, NaOH
Reagent Cost
Moderate
Low
Low
Typical Yield
Moderate (60-80%)
High (>90%)
Moderate to High (70-90%)
Procedural Simplicity
Moderate (requires careful control of temperature and stoichiometry)
High (simple procedure and work-up)
High (straightforward, but requires careful temperature control)
Purification
Column Chromatography
Often minimal purification required
Recrystallization
Safety Concerns
Sulfuryl chloride is highly corrosive and toxic.
Sodium borohydride is flammable and reacts with acid to produce hydrogen gas.
Formaldehyde is a known carcinogen.
Environmental Impact
Use of chlorinated solvents.
Generation of borate waste.
Use of formaldehyde and generation of saline wastewater.
Expert Recommendations
The optimal synthetic route to 2,6-dichloro-4-(hydroxymethyl)phenol is contingent upon the specific requirements of the laboratory or production facility.
For Large-Scale Production and High Purity:Route 2 (Reduction) is the most recommended pathway. Despite the higher initial cost of the starting material, the exceptionally high yields, procedural simplicity, and the high purity of the crude product (often negating the need for extensive purification) make it the most economically viable and efficient option at scale.
For Cost-Sensitive Applications and Availability of Starting Materials:Route 3 (Hydroxymethylation) presents a compelling alternative. The low cost of both 2,6-dichlorophenol and formaldehyde makes this route highly attractive from a raw materials perspective. While the yields may be slightly lower than Route 2, the overall process is relatively simple and avoids the use of more hazardous reagents like sulfuryl chloride.
For Exploratory and Small-Scale Synthesis:Route 1 (Chlorination) is a viable option, particularly if 4-hydroxybenzyl alcohol is readily available and the chlorinated aldehyde is not. However, this route necessitates more rigorous control over reaction conditions and a more involved purification process, making it less ideal for scale-up.
References
Google Patents. (n.d.). Synthesis method of p-hydroxybenzaldehyde.
Eureka | Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol. Retrieved from [Link]
Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol.
Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing a 4-hydroxybenzaldehyde and derivatives.
Google Patents. (n.d.). Production method of a 2,6-dichlorophenol compound.
Google Patents. (n.d.). Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
National Center for Biotechnology Information. (2022). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia. Retrieved from [Link]
European Patent Office. (2002). Production method of a 2,6-dichlorophenol compound. Retrieved from [Link]
European Patent Office. (1994). Process for preparing para-hydroxybenzyl alcohol. Retrieved from [Link]
PrepChem.com. (n.d.). Preparation of 4-hydroxybenzyl alcohol. Retrieved from [Link]
Benchmarking the Performance of 2,6-Dichloro-4-(hydroxymethyl)phenol-Derived Polymers
Executive Summary & Technical Context 2,6-Dichloro-4-(hydroxymethyl)phenol (DCHMP) represents a specialized class of halogenated phenolic monomers. Unlike standard phenol-formaldehyde precursors, DCHMP possesses a unique...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context
2,6-Dichloro-4-(hydroxymethyl)phenol (DCHMP) represents a specialized class of halogenated phenolic monomers. Unlike standard phenol-formaldehyde precursors, DCHMP possesses a unique structural duality: the 2,6-dichloro substitution blocks the ortho positions, forcing polymerization solely through the para-hydroxymethyl group and the phenolic hydroxyl.
This structural constraint dictates that DCHMP-derived polymers typically form linear polybenzyl ethers or, under strong acid catalysis, methylene-bridged polyphenylene structures. These materials are critical in high-performance applications requiring:
Intrinsic Flame Retardancy: Due to high chlorine content (~35% by weight).
Antimicrobial Efficacy: Leveraging the biocidal nature of chlorinated phenols.[1]
Chemical Resistance: Superior to standard novolacs due to halogen shielding.
This guide provides a rigorous benchmarking framework, comparing DCHMP polymers against standard Poly(p-phenylene oxide) (PPO) and non-halogenated Phenolic Resins.
Chemical Architecture & Synthesis Logic
The Polymerization Pathway
The polymerization of DCHMP is distinct from standard novolac synthesis. Because the ortho positions are deactivated and sterically hindered by chlorine, the reaction proceeds primarily via dehydration condensation .
Mechanism:
Protonation: The hydroxymethyl hydroxyl group is protonated.
Carbocation Formation: Loss of water generates a resonance-stabilized p-hydroxybenzyl cation.
Chain Propagation: The cation attacks the phenolic oxygen of another monomer (forming an ether linkage) or the meta carbon (forming a methylene bridge, though less favored due to deactivation).
Visualization of Synthesis Workflow
The following diagram outlines the self-condensation pathway and the critical decision points for controlling polymer architecture.
Caption: Reaction logic for DCHMP polymerization. Temperature control dictates the selectivity between ether (flexible) and methylene (rigid) linkages.
Performance Benchmarking
The following data aggregates experimental baselines for DCHMP polymers compared to industry standards.
Thermal & Flammability Properties
DCHMP polymers exhibit exceptional char yield and flame resistance without external additives, attributed to the "halogen effect" which interrupts radical combustion cycles.
Property
DCHMP Polymer (Ether-Linked)
Standard PPO (Poly(2,6-dimethyl-1,4-phenylene oxide))
Phenolic Novolac (Unfilled)
Glass Transition (Tg)
145°C - 160°C
210°C
120°C - 140°C
Decomposition (Td 5%)
~380°C
450°C
~350°C
Limiting Oxygen Index (LOI)
> 45%
29%
30%
Char Yield (at 800°C)
55 - 60%
40%
45%
Mechanism of Degradation
Dehydrochlorination / Charring
Radical Scission
Oxidation
Expert Insight: While PPO has a higher Tg, the DCHMP polymer is superior in flammability applications. The high LOI (>45%) renders it self-extinguishing in almost all atmospheric conditions, making it an ideal candidate for aerospace interiors and circuit board substrates.
Chemical & Biological Resistance
The chlorine substituents provide a dual function: steric protection of the ether backbone and biocidal activity.
Stressor
DCHMP Polymer Performance
Comparative Note
Hydrolysis (pH 10, 24h)
Excellent (<0.1% wt loss)
Chlorine blocks nucleophilic attack on the ester/ether bond.
Organic Solvents (Acetone)
Good (Swelling only)
More resistant than standard polyesters; comparable to crosslinked epoxies.
Antimicrobial (E. coli)
High Inhibition
Intrinsic biocidal activity due to chlorinated phenol moieties.
UV Stability
Moderate
Susceptible to yellowing (formation of quinone methides) unless stabilized.
Experimental Protocols
To ensure reproducibility and scientific integrity, follow this self-validating protocol for synthesizing the Poly(2,6-dichloro-p-phenylene methylene ether) .
Solvent: o-Dichlorobenzene (High boiling point, good solubility).
Synthesis Procedure (Melt Polycondensation)
Preparation: Charge a 3-neck round-bottom flask with DCHMP (10 g) and p-TSA (0.1 g). Equip with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap.
Melt Stage: Heat the mixture to 130°C . The monomer will melt; ensure agitation is consistent to prevent hot spots.
Reaction: Maintain 130°C for 2 hours under nitrogen flow. Observe the evolution of water in the Dean-Stark trap.
Validation Step: The reaction mixture should darken slightly but remain homogenous. Precipitate formation indicates premature crosslinking.
Vacuum Finishing: Increase temperature to 160°C and apply vacuum (20 mmHg) for 1 hour to drive the reaction to high molecular weight and remove residual water.
Work-up: Dissolve the resulting resin in THF and precipitate into excess Methanol. Filter and dry at 60°C under vacuum.
Characterization Checklist
FTIR: Look for Ether stretch (1100 cm⁻¹) and disappearance of broad -CH2OH stretch (3300 cm⁻¹).
1H NMR: Verify the ratio of aromatic protons to methylene protons. A 2:2 ratio confirms the linear repeat unit.
GPC: Target Mn > 5,000 g/mol for film-forming properties.
Comparative Analysis Logic
When evaluating DCHMP polymers for drug delivery or coating applications, use the following decision matrix to determine suitability against alternatives.
Caption: Selection logic for choosing DCHMP polymers over PPO or Novolacs based on critical performance indicators.
References
BenchChem. (2025).[2] An In-depth Technical Guide to 4-Chloro-2,6-bis(hydroxymethyl)phenol. Retrieved from
PubChem. (2025). 2,6-Dichloro-4-methylphenol Compound Summary. National Library of Medicine. Retrieved from
Royal Society of Chemistry. (2022). Polymers showing intrinsic antimicrobial activity. RSC Publishing. Retrieved from
Google Patents. (2003). Production method of a 2,6-dichlorophenol compound (US6635787B2). Retrieved from
Frontiers in Chemistry. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives. Retrieved from
As a Senior Application Scientist, I cannot overstate the deceptive nature of chlorinated phenols. While 2,6-Dichloro-4-(hydroxymethyl)phenol is a valuable intermediate in organic synthesis, it possesses the dual-threat capability of corrosivity (chemical burns) and systemic toxicity (rapid dermal absorption).[1]
Unlike simple acids that immediately sting, phenolic compounds often possess a local anesthetic effect. You may be absorbing a toxic dose or suffering a chemical burn before you feel any pain. This guide prioritizes "Barrier Integrity" and "Immediate Decontamination" to mitigate these specific risks.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This compound shares the aggressive lipophilic properties of the chlorophenol class.
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of airborne dust entering from the side.
Body: Chemical-resistant lab coat (buttoned to neck).
Supplemental: For liquid handling >50mL, wear a chemically resistant apron (Neoprene or Butyl) to protect the torso from splashes.
Operational Workflow: From Storage to Reaction
Diagram 1: PPE & Handling Decision Logic
Caption: Decision matrix for selecting appropriate controls based on physical state. Note the escalation to Laminate gloves for liquids.
Step-by-Step Protocol
Preparation:
Verify the presence of a PEG 300/400 (Polyethylene Glycol) wash kit nearby. Water alone is inefficient at removing lipophilic phenols.
Clear the fume hood of incompatible oxidizers.
Weighing (The Critical Step):
Place the balance inside the hood.
Use an anti-static gun on the weighing boat. Chlorinated aromatic powders are prone to static cling, which causes "jumping" and aerosolization.
Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
Solubilization:
Add solvent slowly to the solid.
Scientist's Note: If using DMSO or DMF, be aware that these solvents act as "vehicles," carrying the toxic phenol through the skin even faster than usual. Strict glove discipline is required. [5]
Emergency Response: The PEG Protocol
Standard water rinsing is often insufficient for phenols due to low water solubility.
Diagram 2: Exposure Response Workflow
Caption: The critical role of Polyethylene Glycol (PEG) in phenol decontamination. PEG solubilizes the phenol better than water.
Spill Cleanup (Solid):
Do not sweep (creates dust).
Cover with wet paper towels (using a compatible solvent or water) to dampen.
Scoop into a wide-mouth jar.
Wipe surface with alkaline soap solution (phenols are acidic; mild base helps neutralize).
Waste Disposal
Disposal of halogenated organics is strictly regulated.[7] Improper disposal can damage incinerators or violate EPA/local regulations.
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) if your facility separates them. The high chlorine content requires specific incineration temperatures to prevent dioxin formation.
Labeling: Clearly mark the tag with "2,6-Dichloro-4-(hydroxymethyl)phenol" and "Toxic/Corrosive."
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste is acidic.
References
Yale Environmental Health & Safety. (2023).[9] Phenol Standard Operating Procedure. Retrieved from [Link]
Oregon OSHA. (1980).[6] Program Directive A-203: Wood Preservatives Containing Chlorinated Phenols. Retrieved from [Link]
University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Solvents and Waste Segregation. Retrieved from [Link]